molecular formula C15H29BrO2 B018100 Methyl 2-bromotetradecanoate CAS No. 16631-25-7

Methyl 2-bromotetradecanoate

Cat. No. B018100
CAS RN: 16631-25-7
M. Wt: 321.29 g/mol
InChI Key: NTDPLPAGWMERRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds involves diverse chemical strategies, including palladium(0) catalyzed synthesis and reactions with carbon-13 labeling. For instance, the synthesis of tetradecanoic acid enriched with 13C at specific carbon positions involves treating 1-bromotridecane with K13CN to form the nitrile, which upon hydrolysis yields the desired acid (Sparrow, Patel, & Morrisett, 1983). This method indicates the potential pathways for synthesizing methyl 2-bromotetradecanoate by substituting appropriate precursors.

Molecular Structure Analysis

The molecular structure of brominated compounds can be elucidated using techniques such as X-ray diffraction and vibrational spectroscopy. For example, X-ray structural analysis confirms substitution positions and absolute configurations of brominated catechins, providing insights into the conformation and structural features of these molecules (Engel, Hattingh, Hundt, & Roux, 1978). Such analyses are crucial for understanding the molecular geometry and electronic structure of methyl 2-bromotetradecanoate.

Chemical Reactions and Properties

Methyl 2-bromotetradecanoate's chemical reactivity can be inferred from studies on similar brominated compounds. The compound participates in a variety of chemical reactions, reflecting its utility in organic synthesis. For instance, solvent-free synthesis techniques have been developed for brominated compounds, indicating environmentally friendly approaches to synthesizing such molecules (Yueka, 2013).

Physical Properties Analysis

The physical properties of methyl 2-bromotetradecanoate, such as boiling point, solubility, and density, are essential for its handling and application in various scientific domains. These properties can be studied through gas chromatography and spectroscopic methods, providing valuable data for practical applications (Stein, 1961).

Scientific Research Applications

It’s important to note that the use of such chemicals should always follow appropriate safety guidelines. For instance, Methyl 2-bromotetradecanoate should be handled with care, as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

  • Organic Synthesis

    • This compound is commonly used as a reagent in organic synthesis . It offers a versatile platform for the introduction of bromine and ester moieties into different molecules .
  • Pharmaceutical Research

    • Methyl 2-bromotetradecanoate has been studied for its potential antimicrobial and antifungal properties . This makes it a valuable compound in the field of pharmaceutical research .
  • Cosmetics

    • There is ongoing research to explore its potential applications in the cosmetics industry . The specific cosmetic products it’s used in were not mentioned .
  • Agriculture

    • Further research is being conducted to explore its potential applications in agriculture . The specific agricultural uses were not mentioned .
  • Organic Synthesis

    • This compound is commonly used as a reagent in organic synthesis . It offers a versatile platform for the introduction of bromine and ester moieties into different molecules .
  • Pharmaceutical Research

    • Methyl 2-bromotetradecanoate has been studied for its potential antimicrobial and antifungal properties . This makes it a valuable compound in the field of pharmaceutical research .
  • Cosmetics

    • There is ongoing research to explore its potential applications in the cosmetics industry . The specific cosmetic products it’s used in were not mentioned .
  • Agriculture

    • Further research is being conducted to explore its potential applications in agriculture . The specific agricultural uses were not mentioned .

Safety And Hazards

When handling Methyl 2-bromotetradecanoate, it is advised to avoid dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methyl 2-bromotetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18-2/h14H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDPLPAGWMERRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884923
Record name Tetradecanoic acid, 2-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromotetradecanoate

CAS RN

16631-25-7
Record name Tetradecanoic acid, 2-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16631-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, 2-bromo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016631257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, 2-bromo-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanoic acid, 2-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-bromotetradecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Parang, EE Knaus, LI Wiebe, S Sardari… - Archiv der …, 1996 - Wiley Online Library
Myristic acid analogs that are putative inhibitors of N‐myristoyl‐transferase were tested in vitro for activity against yeasts (Saccharomyces cerevisiae, Candida albicans, Cryptococcus …
Number of citations: 69 onlinelibrary.wiley.com
DH XIE, JX ZHAO, L LIU, Y YOU… - Acta Physico-Chimica …, 2013 - ingentaconnect.com
… Methyl 2-bromotetradecanoate was prepared according to our previous work.… Methyl 2-bromotetradecanoate (19.3 g, 60 mmol) was added into the mixture secondly. The mixture was …
Number of citations: 10 www.ingentaconnect.com
R Hussain, I Toth, WA Gibbons - Liebigs Annalen der Chemie, 1991 - Wiley Online Library
… & ~ ~ ifi ~ ~ ~ i ~ ~ : The crown-ethe; complex prepared above (3.23 6.23 mmol) and methyl 2-bromotetradecanoate (4a) (2.0 g, 6.23 mmol) were stirred in dry dimethylformamide(l0 ml) …
S Javid, MN Purohit, H Yogish Kumar… - Journal of Biologically …, 2020 - Taylor & Francis
Naturally occurring chemical substances and their semisynthetic derivatives have shown various biological activities. In this context, Myristic acid, a naturally occurring saturated fatty …
Number of citations: 4 www.tandfonline.com
Y Zheng, Y Li, C Ke, M Duan, C Ye, X Zhou… - Authorea …, 2023 - authorea.com
… [13] First, the synthesis of lipids1 -3 was initiated by tetra-alkylation of tetraphenolethene 5 with methyl 2-bromooctanoate 6 or methyl 2bromotetradecanoate 7 in the presence of …
Number of citations: 0 www.authorea.com
RA Hughes - 1990 - search.proquest.com
The α-amino acids with long alkyl side chains, the so-called lipidic arnino acids and their homo cdigomers, the lipidic peptides represent a class of compounds which combine the …
Number of citations: 0 search.proquest.com
RB Hussain - 1992 - search.proquest.com
Many active drugs are restricted in their use pharmacologically due to their poor absorption. This dissertation deals with 2 different families of important drugs, the (i) CNS (ii) antiviral …
Number of citations: 2 search.proquest.com

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